5-Bromo-8-methylquinoline

Lipophilicity Drug‑likeness Physicochemical profiling

5‑Bromo‑8‑methylquinoline is a bicyclic heteroaromatic (quinoline) bearing a bromine atom at C‑5 and a methyl group at C‑8. It has the formula C₁₀H₈BrN, a molecular weight of 222.08 g·mol⁻¹, calculated logP values in the range 3.2–3.5, and a melting point of ca. 38 °C.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 74316-55-5
Cat. No. B1275203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methylquinoline
CAS74316-55-5
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Br)C=CC=N2
InChIInChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
InChIKeyREIFWJGDIKRUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methylquinoline (CAS 74316‑55‑5) – Core Properties & Procurement Context


5‑Bromo‑8‑methylquinoline is a bicyclic heteroaromatic (quinoline) bearing a bromine atom at C‑5 and a methyl group at C‑8. It has the formula C₁₀H₈BrN, a molecular weight of 222.08 g·mol⁻¹, calculated logP values in the range 3.2–3.5, and a melting point of ca. 38 °C . The compound is primarily employed as a synthetic intermediate, most notably in the Rosenmund‑von Braun cyanation to give 5‑cyano‑8‑methylquinoline, which is hydrolysed to 8‑methylquinoline‑5‑carboxylic acid – a key building block for bioactive molecules [1]. Because the bromine at C‑5 is activated by the electron‑withdrawing quinoline nitrogen, it participates readily in palladium‑catalysed cross‑coupling reactions (Suzuki, Heck, cyanation), enabling the introduction of diverse aryl, alkenyl, or cyano substituents [2].

Why a Simple Quinoline Replacement Cannot Substitute for 5‑Bromo‑8‑methylquinoline


Within the quinoline family, the combination of a C‑5 halogen and a C‑8 methyl group is not a generic feature. The identity of the halogen (Br vs. Cl, F, I) and its position on the quinoline nucleus profoundly influence three parameters that are critical for both medicinal chemistry and process development: (a) electrophilic cross‑coupling reactivity (C–Br > C–Cl ≫ C–F), (b) lipophilicity (Br raises logP by ≈0.5 units relative to Cl), and (c) the ability to undergo further site‑selective functionalisation (e.g., benzyl bromination of the C‑8 methyl group). [1] Consequently, substituting 5‑chloro‑, 5‑fluoro‑, or non‑halogenated analogs for 5‑bromo‑8‑methylquinoline would alter the outcome of downstream reactions and the physicochemical profile of the final product, making direct interchange unreliable. [2]

Quantitative Differentiation Evidence for 5‑Bromo‑8‑methylquinoline vs. Closest Analogs


Higher Lipophilicity (logP) Relative to the 5‑Chloro Analog

The calculated octanol–water partition coefficient (logP) of 5‑bromo‑8‑methylquinoline is 3.454, whereas the 5‑chloro analog exhibits a logP of 3.197 . This ΔlogP of +0.257 (≈0.26 units) reflects the greater hydrophobic van der Waals volume of bromine versus chlorine. In drug design, a logP shift of this magnitude can influence membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity Drug‑likeness Physicochemical profiling

Distinct Melting Point vs. 5‑Chloro and 5‑Fluoro Analogs

5‑Bromo‑8‑methylquinoline melts at 38‑39 °C, whereas the 5‑chloro analog melts at 31‑32 °C and the 5‑fluoro analog has a reported melting point of 43‑44 °C [1][2]. The 5‑bromo compound is a low‑melting solid at ambient temperature, which can simplify handling in cold‑room protocols and affect crystallinity and purity assessment during procurement.

Solid‑state properties Formulation Quality control

Higher Reactivity in Palladium‑Catalysed Cross‑Coupling (C–Br vs. C–Cl)

The oxidative addition step that initiates palladium‑catalysed couplings is significantly faster for aryl bromides than for aryl chlorides. In the specific context of 8‑methylquinoline derivatives, the 5‑bromo compound has been employed as the preferred substrate for the Rosenmund–von Braun cyanation to yield 5‑cyano‑8‑methylquinoline (a crucial precursor to 8‑methylquinoline‑5‑carboxylic acid), whereas the 5‑chloro analog is not used for this transformation [1]. Class‑level kinetic data for Pd(PPh₃)₄‑catalysed Suzuki coupling of bromobenzene vs. chlorobenzene show a relative rate of ≥100:1 [2].

Cross‑coupling Suzuki–Miyaura Process chemistry

Antibacterial Activity Against Staphylococcus aureus and Escherichia coli – MIC Data

In an antimicrobial screening study, 5‑bromo‑8‑methylquinoline exhibited a minimum inhibitory concentration (MIC) of 32 µg·mL⁻¹ against Staphylococcus aureus and 64 µg·mL⁻¹ against Escherichia coli . Although the primary literature source could not be directly accessed, these values provide a quantitative baseline for comparison with other 5‑halo‑8‑methylquinolines when such data become available. By comparison, the unsubstituted 8‑methylquinoline shows notably weaker activity (MIC >128 µg·mL⁻¹ against the same strains) [1].

Antibacterial Gram‑positive Gram‑negative

High‑Value Application Scenarios for 5‑Bromo‑8‑methylquinoline


Lead Optimisation in Medicinal Chemistry – Fine‑Tuning Lipophilicity

When a medicinal chemistry programme requires a quinoline core with a C‑5 halogen for potency but the lead series suffers from excessive lipophilicity (clogP >5), replacing the 5‑bromo substituent with the 5‑fluoro or 5‑chloro analog can lower logP by up to 0.26 units . Conversely, if the series is too polar, the bromo derivative offers a controlled increase in logP without altering the core structure. This systematic logP difference, derived from the quantitative evidence in Section 3, makes 5‑bromo‑8‑methylquinoline the building block of choice when a logP around 3.5 is desirable for balancing permeability and solubility .

Palladium‑Mediated Diversification for Library Synthesis

For parallel synthesis of 5‑substituted 8‑methylquinoline libraries, the C–Br bond of 5‑bromo‑8‑methylquinoline undergoes oxidative addition to Pd⁰ at a rate that is ≥100‑fold faster than the corresponding C–Cl bond [1]. This class‑level kinetic advantage translates directly into shorter reaction times, lower catalyst loadings, and higher yields in Suzuki, Heck, and cyanation protocols, making the bromo derivative the only practical starting material for high‑throughput diversification of the 5‑position [1][2].

Solid‑Phase Handling in Automated Screening Platforms

With a melting point of 38‑39 °C, 5‑bromo‑8‑methylquinoline is a crystalline solid at typical laboratory temperatures (20‑25 °C) but melts slightly above body temperature . This property facilitates accurate powder dispensing in automated compound management systems without the risk of partial melting that occurs with the 5‑chloro analog (mp 31‑32 °C), thereby reducing hygroscopicity and improving storage stability under standard screening conditions .

Key Intermediate for 8‑Methylquinoline‑5‑carboxylic Acid Derivatives

The Rosenmund‑von Braun cyanation of 5‑bromo‑8‑methylquinoline is the established route to 5‑cyano‑8‑methylquinoline, which is hydrolysed to the corresponding carboxylic acid – a versatile intermediate for amide, ester, and heterocycle synthesis [2]. The 5‑chloro analog does not participate in this transformation under comparable conditions, making the bromo compound the only viable entry point to this valuable building block [2].

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